molecular formula C10H11IN4 B1481924 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2090318-30-0

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1481924
CAS No.: 2090318-30-0
M. Wt: 314.13 g/mol
InChI Key: XPEHTPSZKWAIJF-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The iodination and methylation steps are then carried out to introduce the iodine and methyl groups, respectively. Finally, the pyrazine ring is introduced through a coupling reaction with an appropriate pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-4-chloro-5-methyl-1H-pyrazol-3-yl)pyrazine: Similar structure but with a chlorine atom instead of iodine.

    2-(1-ethyl-4-bromo-5-methyl-1H-pyrazol-3-yl)pyrazine: Similar structure but with a bromine atom instead of iodine.

    2-(1-ethyl-4-fluoro-5-methyl-1H-pyrazol-3-yl)pyrazine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and its interactions with other molecules. This makes the compound particularly interesting for applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHTPSZKWAIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=NC=CN=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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